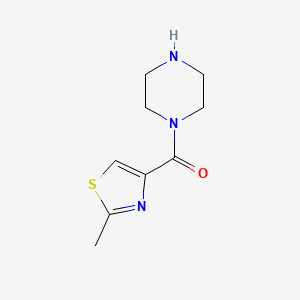

(2-Methylthiazol-4-yl)(piperazin-1-yl)methanone

Description

(2-Methylthiazol-4-yl)(piperazin-1-yl)methanone is a heterocyclic compound comprising a 2-methylthiazole ring linked via a methanone group to a piperazine moiety. Its molecular formula is C₉H₁₂N₃OS, with a calculated molecular weight of 210.29 g/mol. Such compounds are frequently explored in medicinal chemistry as intermediates for drug candidates targeting neurological disorders or infectious diseases .

Properties

Molecular Formula |

C9H13N3OS |

|---|---|

Molecular Weight |

211.29 g/mol |

IUPAC Name |

(2-methyl-1,3-thiazol-4-yl)-piperazin-1-ylmethanone |

InChI |

InChI=1S/C9H13N3OS/c1-7-11-8(6-14-7)9(13)12-4-2-10-3-5-12/h6,10H,2-5H2,1H3 |

InChI Key |

FKEAYJIMARKRAP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylthiazol-4-yl)(piperazin-1-yl)methanone typically involves the reaction of 2-methylthiazole with piperazine in the presence of a suitable catalyst. One common method involves the use of acyl chloride intermediates. For example, 2-methylthiazole can be reacted with thionyl chloride to form the corresponding acyl chloride, which is then reacted with piperazine to yield the desired product .

Industrial Production Methods

Industrial production of (2-Methylthiazol-4-yl)(piperazin-1-yl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Acylation and Alkylation of Piperazine Nitrogen

The secondary amines in the piperazine ring undergo nucleophilic reactions due to their lone electron pairs. Key transformations include:

-

Acylation : Reaction with acetyl chloride or benzoyl chloride in dichloromethane (DCM) at 0–5°C produces N-acylated derivatives. For example, treatment with acetic anhydride yields (2-methylthiazol-4-yl)(4-acetylpiperazin-1-yl)methanone .

-

Alkylation : Benzyl bromide or methyl iodide in acetonitrile at reflux introduces alkyl groups to the piperazine nitrogen, forming quaternary ammonium salts .

Table 1: Piperazine Functionalization Reactions

| Reaction Type | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride | DCM, 0–5°C, 2 hrs | N-acetylpiperazine derivative | |

| Alkylation | Benzyl bromide | Acetonitrile, reflux | N-benzylpiperazine derivative |

Electrophilic Substitution on Thiazole Ring

The electron-rich thiazole ring participates in electrophilic substitutions, with the methyl group at position 2 directing incoming electrophiles to position 5. Documented reactions include:

-

Nitration : Concentrated nitric acid in sulfuric acid at 50°C introduces a nitro group at position 5, yielding (5-nitro-2-methylthiazol-4-yl)(piperazin-1-yl)methanone .

-

Halogenation : Bromine in acetic acid selectively adds a bromine atom at position 5 .

Nucleophilic Addition to Methanone Group

The ketone group exhibits limited reactivity due to steric hindrance from adjacent rings but can undergo:

-

Grignard Reactions : Organomagnesium reagents (e.g., methylmagnesium bromide) in tetrahydrofuran (THF) add to the carbonyl carbon, forming secondary alcohols. This

Scientific Research Applications

(2-Methylthiazol-4-yl)(piperazin-1-yl)methanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Methylthiazol-4-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby exerting anti-inflammatory effects . The compound may also interact with enzymes and receptors involved in pain signaling pathways, contributing to its analgesic properties.

Comparison with Similar Compounds

Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, )

- Heterocycle : Thiophene replaces thiazole.

- Key Substituent : 4-Trifluoromethylphenyl on piperazine.

- Molecular Formula : C₁₆H₁₄F₃N₃OS.

4-(4-Aminophenyl)piperazin-1-ylmethanone ()

- Heterocycle : Furan replaces thiazole.

- Key Substituent: 4-Aminophenyl on piperazine.

- Molecular Formula : C₁₅H₁₆N₄O₂.

- Properties: The electron-deficient furan and polar amino group may influence solubility and receptor binding.

[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl][3-(2-methoxyphenyl)-5-methyl-1,2-oxazol-4-yl]methanone (LGH, )

- Heterocycle : Oxazole replaces thiazole.

- Key Substituents : 2-Chloro-4-nitrophenyl on piperazine; 2-methoxyphenyl on oxazole.

- Properties : Nitro and chloro groups may act as electron-withdrawing substituents, altering electronic profiles for target engagement.

Analogs with Modified Piperazine Substituents

Cyclohexyl(4-(4-nitrophenyl)piperazin-1-yl)methanone ()

- Core Modification : Cyclohexyl replaces thiazole.

- Key Substituent : 4-Nitrophenyl on piperazine.

- Molecular Formula : C₁₇H₂₂N₄O₃.

- Properties : The nitro group could serve as a reducible prodrug moiety or influence pharmacokinetics.

(4-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone ()

- Core Modification : Piperidine replaces piperazine.

- Key Substituent: 4-Aminopiperidinyl.

- Molecular Formula : C₁₀H₁₅N₃OS.

- Properties : The saturated piperidine ring may reduce conformational flexibility compared to piperazine.

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | Heterocycle | Piperazine Substituent | Molecular Formula | Molecular Weight (g/mol) | Reference |

|---|---|---|---|---|---|

| (2-Methylthiazol-4-yl)(piperazin-1-yl)methanone | 2-Methylthiazole | None | C₉H₁₂N₃OS | 210.29 | Calculated |

| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone | Thiophene | 4-Trifluoromethylphenyl | C₁₆H₁₄F₃N₃OS | 369.36 | |

| 4-(4-Aminophenyl)piperazin-1-ylmethanone | Furan | 4-Aminophenyl | C₁₅H₁₆N₄O₂ | 296.32 | |

| Cyclohexyl(4-(4-nitrophenyl)piperazin-1-yl)methanone | Cyclohexyl | 4-Nitrophenyl | C₁₇H₂₂N₄O₃ | 330.39 | |

| (4-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone | 2-Methylthiazole | 4-Aminopiperidinyl | C₁₀H₁₅N₃OS | 225.31 |

Research Findings and Implications

- Substituent Effects: Electron-withdrawing groups (e.g., NO₂, CF₃) enhance electrophilicity and may improve target binding, while amino groups (e.g., NH₂) increase solubility and hydrogen-bonding capacity .

- Piperazine vs. Piperidine : Piperazine’s two nitrogen atoms allow for broader derivatization, whereas piperidine analogs may offer improved metabolic stability .

Biological Activity

The compound (2-Methylthiazol-4-yl)(piperazin-1-yl)methanone is a synthetic organic molecule notable for its structural features, including a thiazole ring and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor, antidepressant, and antimicrobial properties.

Chemical Structure

The chemical formula of this compound is . Its structure can be broken down into key components:

- Thiazole Ring : Known for its diverse biological activities, particularly in antimicrobial and anticancer applications.

- Piperazine Moiety : Commonly associated with psychoactive properties and used in various pharmaceutical agents.

Antitumor Activity

Research indicates that the compound exhibits significant antitumor properties. Its structural similarities with established anticancer agents suggest that it may inhibit cancer cell proliferation. In vitro studies have shown that derivatives of thiazole, including those similar to (2-Methylthiazol-4-yl)(piperazin-1-yl)methanone, can effectively inhibit growth in various cancer cell lines, including glioma and breast cancer cells .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Structure Features | Activity |

|---|---|---|

| 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl | Thiazole ring | Inhibits Na+/K(+)-ATPase |

| 4-Chloro-2-(piperidin-1-yl)thiazol-5-yl | Thiazole ring | Growth inhibition in glioma cells |

Antidepressant Effects

The piperazine component of the compound is linked to antidepressant effects. Piperazine derivatives are often used in the treatment of depression due to their ability to modulate neurotransmitter systems. Computational studies suggest that (2-Methylthiazol-4-yl)(piperazin-1-yl)methanone may interact with serotonin receptors, enhancing its potential as an antidepressant .

Antimicrobial Properties

The thiazole ring is recognized for its antimicrobial activity against a variety of pathogens. Studies have demonstrated that compounds containing thiazole structures show moderate to good antimicrobial efficacy. For example, derivatives synthesized from thiazoles have been screened for antibacterial activity against several strains of bacteria, showing promising results .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Target Organism | Activity |

|---|---|---|

| 5e (R=2,4-(Cl)₂C₆H₃CH₂−) | E. coli | Moderate |

| 5k (R=4-ClC₆H₄CH₂) | S. aureus | Good |

The biological activity of (2-Methylthiazol-4-yl)(piperazin-1-yl)methanone is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Receptor Modulation : Interaction with neurotransmitter receptors can lead to altered signaling pathways associated with mood regulation.

- Membrane Disruption : Antimicrobial properties may arise from the ability of the thiazole moiety to disrupt bacterial cell membranes.

Case Studies

A study assessing the anticancer activity of various thiazole derivatives included (2-Methylthiazol-4-yl)(piperazin-1-yl)methanone among other compounds. The results indicated that this compound exhibited comparable efficacy to standard chemotherapeutic agents in inhibiting tumor growth in vitro .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Methylthiazol-4-yl)(piperazin-1-yl)methanone, and what reaction conditions are critical for optimizing yield?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution, where the piperazine moiety reacts with a thiazole carbonyl chloride derivative. Key steps include:

- Acylation : React 2-methylthiazole-4-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

- Coupling : Combine the intermediate with piperazine in anhydrous dichloromethane (DCM) under nitrogen atmosphere at 0–5°C, followed by gradual warming to room temperature .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of acyl chloride to piperazine) and exclusion of moisture .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

- Methodology :

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) should show distinct signals for the thiazole methyl group (~δ 2.5 ppm) and piperazine protons (δ 3.2–3.6 ppm). ¹³C NMR confirms the carbonyl carbon at ~δ 165 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular ion [M+H]⁺ at m/z 237.1024 (calculated for C₉H₁₃N₃OS).

- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>98%) and detect byproducts from incomplete coupling .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodology :

- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–9). The compound is highly soluble in DMSO (>50 mg/mL) but sparingly soluble in water (<0.1 mg/mL). Stability studies (24–72 hours) at 4°C and room temperature show no degradation in DMSO, but aqueous solutions require refrigeration .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodology :

- DFT Calculations : Use Gaussian 16 to optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., thiazole C5 position) or nucleophilic substitution (piperazine N atoms) .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to assess conformational stability of the piperazine-thiazole linkage .

Q. What strategies resolve contradictions in reported bioactivity data, such as inconsistent IC₅₀ values across cell lines?

- Methodology :

- Assay Standardization : Replicate cytotoxicity assays (e.g., MTT) using identical cell lines (e.g., HeLa, MCF-7) and culture conditions. Include positive controls (e.g., doxorubicin) and validate via dose-response curves (10 nM–100 µM).

- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in potency .

Q. How can regioselective functionalization of the thiazole ring be achieved without disrupting the piperazine moiety?

- Methodology :

- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the thiazole C5 position, followed by quenching with electrophiles (e.g., methyl iodide or aryl halides). Monitor regioselectivity via LC-MS and 2D NMR (NOESY) .

- Protection/Deprotection : Temporarily protect the piperazine nitrogen with Boc groups (di-tert-butyl dicarbonate) during thiazole modifications, then deprotect with TFA .

Key Challenges and Solutions

- Synthetic Byproducts : Trace amounts of N-acetylpiperazine may form due to over-acylation. Mitigate by using slow reagent addition and excess base (e.g., triethylamine) .

- Bioactivity Variability : Correlate IC₅₀ values with cellular uptake rates (measured via LC-MS/MS intracellular concentration analysis) to distinguish pharmacokinetic vs. mechanistic differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.